molecular formula C39H76 B14445721 Nonatriaconta-1,3-diene CAS No. 77046-51-6

Nonatriaconta-1,3-diene

Cat. No.: B14445721
CAS No.: 77046-51-6
M. Wt: 545.0 g/mol
InChI Key: CDCKSGVPENFHPC-UHFFFAOYSA-N
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Description

Nonatriaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 39-carbon chain This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonatriaconta-1,3-diene can be achieved through several methods, including:

    Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. For this compound, a suitable aldehyde and ylide would be chosen to ensure the formation of the desired diene structure.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form the double bonds in this compound.

    Enyne Metathesis: This method involves the reaction of an alkyne with an alkene to form a diene.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Nonatriaconta-1,3-diene can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of this compound can convert the double bonds into single bonds, forming a saturated hydrocarbon.

    Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a solvent such as carbon tetrachloride.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Nonatriaconta-1,3-diene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonatriaconta-1,3-diene depends on the specific reaction or application. In chemical reactions, the double bonds in this compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols . In biological systems, this compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Nonatriaconta-1,3-diene can be compared with other dienes, such as:

Uniqueness

This compound is unique due to its long carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

77046-51-6

Molecular Formula

C39H76

Molecular Weight

545.0 g/mol

IUPAC Name

nonatriaconta-1,3-diene

InChI

InChI=1S/C39H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-39H2,2H3

InChI Key

CDCKSGVPENFHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

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